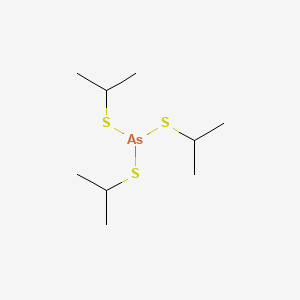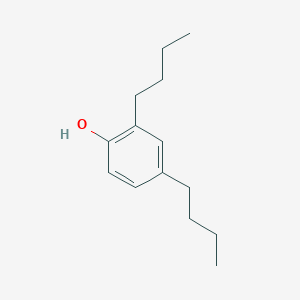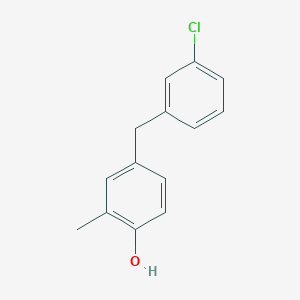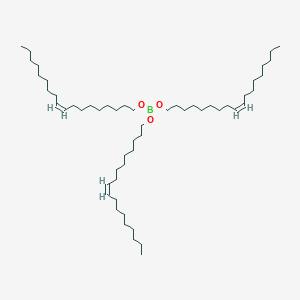
Trioleyl borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioleyl borate is an organoboron compound that has garnered interest due to its unique properties and potential applications in various fields. As a borate ester, it is formed by the reaction of boric acid with oleyl alcohol. This compound is known for its lubricating properties and is often explored for its potential use in industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioleyl borate can be synthesized through the esterification of boric acid with oleyl alcohol. The reaction typically involves heating boric acid and oleyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
B(OH)3+3C18H35OH→B(OC18H35)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation or by using a dehydrating agent.
Chemical Reactions Analysis
Types of Reactions
Trioleyl borate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and oleyl alcohol.
Oxidation: Under oxidative conditions, the oleyl groups can be oxidized, potentially leading to the formation of epoxides or other oxygenated derivatives.
Substitution: The borate ester can participate in substitution reactions where the oleyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various alkyl or aryl halides in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Boric acid and oleyl alcohol.
Oxidation: Epoxides or other oxygenated derivatives of oleyl alcohol.
Substitution: New borate esters with different alkyl or aryl groups.
Scientific Research Applications
Trioleyl borate has been explored for various scientific research applications, including:
Lubricants: Due to its excellent lubricating properties, it is used as an additive in lubricants to reduce friction and wear.
Antioxidants: It can act as an antioxidant in various formulations, protecting materials from oxidative degradation.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a biocompatible material in medical devices.
Industrial Applications: It is used in the formulation of high-performance greases and oils for machinery and automotive applications.
Mechanism of Action
The mechanism by which trioleyl borate exerts its effects is primarily through its ability to form a lubricating film on surfaces, reducing friction and wear. The borate ester interacts with metal surfaces, forming a protective layer that minimizes direct metal-to-metal contact. Additionally, its antioxidant properties help in preventing oxidative degradation of materials.
Comparison with Similar Compounds
Similar Compounds
Triethyl borate: Another borate ester, but with ethyl groups instead of oleyl groups.
Trimethyl borate: Similar to triethyl borate but with methyl groups.
Tributyl borate: Contains butyl groups and is used in similar applications as trioleyl borate.
Uniqueness
This compound is unique due to its long oleyl chains, which provide superior lubricating properties compared to shorter-chain borate esters. This makes it particularly valuable in applications requiring high-performance lubrication and oxidative stability.
Properties
CAS No. |
5337-42-8 |
|---|---|
Molecular Formula |
C54H105BO3 |
Molecular Weight |
813.2 g/mol |
IUPAC Name |
tris[(Z)-octadec-9-enyl] borate |
InChI |
InChI=1S/C54H105BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- |
InChI Key |
VNESIAMKWIPJSA-IUPFWZBJSA-N |
Isomeric SMILES |
B(OCCCCCCCC/C=C\CCCCCCCC)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
B(OCCCCCCCCC=CCCCCCCCC)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


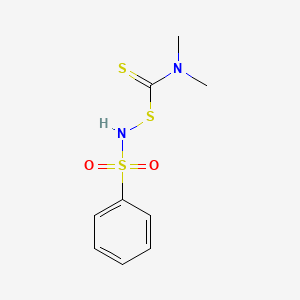
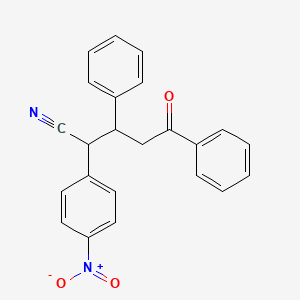

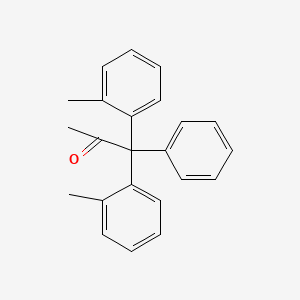
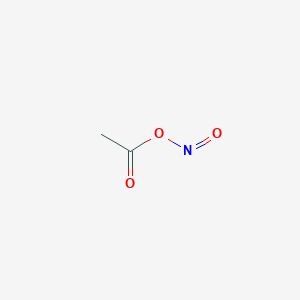

![1-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenylpiperazine](/img/structure/B14737659.png)
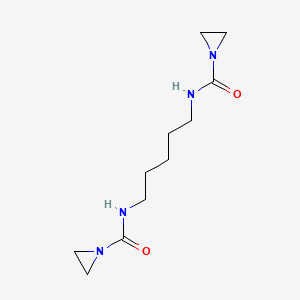

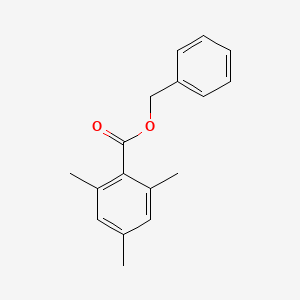
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
